7-Oxa-4-azaspiro[2.5]octan-5-one

Catalog No.
S874844
CAS No.
1100753-07-8
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxa-4-azaspiro[2.5]octan-5-one

CAS Number

1100753-07-8

Product Name

7-Oxa-4-azaspiro[2.5]octan-5-one

IUPAC Name

7-oxa-4-azaspiro[2.5]octan-5-one

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c8-5-3-9-4-6(7-5)1-2-6/h1-4H2,(H,7,8)

InChI Key

MRQICWAEJUUHEU-UHFFFAOYSA-N

SMILES

C1CC12COCC(=O)N2

Canonical SMILES

C1CC12COCC(=O)N2

7-Oxa-4-azaspiro[2.5]octan-5-one is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. Its molecular formula is C6H9NO2, with a molecular weight of approximately 127.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .

, which include:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding corresponding oxides.
  • Reduction: Reduction reactions can be performed with reagents like lithium aluminum hydride, leading to the formation of amines or alcohols.
  • Substitution: Nucleophilic substitution reactions are feasible, particularly targeting the nitrogen atom for substitution with various electrophiles .

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.

The biological activity of 7-Oxa-4-azaspiro[2.5]octan-5-one is primarily linked to its role as an inhibitor of LRRK2 kinase activity, which is significant in the context of Parkinson’s disease. This inhibition suggests potential therapeutic applications in treating neurodegenerative disorders. Additionally, it serves as an intermediate in synthesizing compounds that may target various diseases, including diabetes and other metabolic disorders .

Several synthesis methods for 7-Oxa-4-azaspiro[2.5]octan-5-one have been documented:

  • Cyclization Method: Utilizing 1-hydroxy-1-cyclopropane carboxylic acid methyl ester as a starting material, this method involves substitution, hydrogenation, cyclization, and reduction steps.
  • Microreaction Technology: Recent advancements have introduced continuous-flow synthesis techniques that enhance safety and efficiency in producing this compound .
  • Alkaline Reagent Method: Involves sodium hydride and tetrahydrofuran under controlled temperatures to yield high purity products with substantial yields .

These methods highlight the versatility and adaptability of synthetic approaches for this compound.

7-Oxa-4-azaspiro[2.5]octan-5-one finds applications across various fields:

  • Pharmaceuticals: It is utilized in developing drugs targeting neurological diseases and metabolic disorders.
  • Chemical Synthesis: Acts as a building block for more complex heterocyclic compounds.
  • Research: Used in studies focusing on enzyme inhibition and receptor interaction mechanisms .

Interaction studies involving 7-Oxa-4-azaspiro[2.5]octan-5-one have primarily focused on its binding affinity to specific enzymes and receptors. Research indicates that it effectively inhibits LRRK2 kinase activity, suggesting a mechanism by which it may exert neuroprotective effects. Further investigations into its interactions with other biological targets could elucidate additional therapeutic potentials .

Several compounds share structural similarities with 7-Oxa-4-azaspiro[2.5]octan-5-one:

Compound NameMolecular FormulaKey Features
4-Oxa-7-azaspiro[2.5]octaneC6H11NODifferent spirocyclic structure; hydrochloride salt form
2-Azaspiro[3.4]octaneC6H11NVarying ring size and substitution pattern
1-Oxa-5-azaspiro[2.5]octaneC6H9NOContains different functional groups on the spirocyclic framework

The uniqueness of 7-Oxa-4-azaspiro[2.5]octan-5-one lies in its specific combination of oxygen and nitrogen atoms within a spirocyclic framework, which imparts distinct chemical properties and reactivity compared to these similar compounds .

XLogP3

-0.4

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Oxa-4-azaspiro[2.5]octan-5-one

Dates

Modify: 2023-08-16

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